molecular formula C18H16FN3O4 B14937254 1-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14937254
M. Wt: 357.3 g/mol
InChI Key: PJHKUKUIQASUNZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and a pyrrolidine ring. Its molecular formula is C18H16FN3O4, and it has a molecular weight of approximately 357.34 g/mol.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Nitrophenyl Group: This can be done through a nitration reaction, where a nitro group is added to the phenyl ring.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimizing these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability, allowing the compound to fit into binding sites with high affinity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

    1-(2-Fluorophenyl)-3-(2-methoxy-4-nitrophenyl)urea: This compound has a similar structure but differs in the presence of a urea group instead of a pyrrolidine ring.

    1-(3-Fluorophenyl)-3-(2-methyl-4-nitrophenyl)urea: This compound has a different substitution pattern on the phenyl rings.

    1-(2-Fluorophenyl)-3-(3-nitrophenyl)urea: This compound lacks the methyl group present in the original compound.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16FN3O4

Molecular Weight

357.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16FN3O4/c1-11-2-5-15(22(25)26)9-16(11)20-18(24)12-8-17(23)21(10-12)14-6-3-13(19)4-7-14/h2-7,9,12H,8,10H2,1H3,(H,20,24)

InChI Key

PJHKUKUIQASUNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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